benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime
Description
Benzaldehyde O-{[(4-methoxyphenyl)amino]carbonyl}oxime is an organic compound characterized by a benzaldehyde core functionalized with an oxime group. The oxime oxygen is further linked to a carbamoyl moiety substituted with a 4-methoxyphenylamine group. This structure combines aromatic, oxime, and carbamate functionalities, making it a versatile intermediate in medicinal and synthetic chemistry.
Key structural features include:
- Oxime group (C=N-OH): Imparts nucleophilicity and chelating properties.
- Carbamoyl linker (N-C=O): Enhances hydrogen-bonding capacity and modulates electronic properties.
- 4-Methoxyphenyl substituent: Introduces electron-donating effects and influences solubility.
Properties
IUPAC Name |
[(E)-benzylideneamino] N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-19-14-9-7-13(8-10-14)17-15(18)20-16-11-12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18)/b16-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZKNCCSAQUKSHR-LFIBNONCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)O/N=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642210 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde O-4-methoxyphenylcarbamoyl oxime typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base to form benzaldehyde oxime. This intermediate is then reacted with 4-methoxyphenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of Benzaldehyde O-4-methoxyphenylcarbamoyl oxime follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde O-4-methoxyphenylcarbamoyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzaldehyde moiety
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted benzaldehyde derivatives
Scientific Research Applications
Benzaldehyde O-4-methoxyphenylcarbamoyl oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form stable complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of Benzaldehyde O-4-methoxyphenylcarbamoyl oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in microbial and cancer cells .
Comparison with Similar Compounds
(E)-4-Methoxybenzaldehyde O-(N-Phenylcarbamoyl)oxime
Structural Similarities :
- Shares the benzaldehyde-oxime-carbamoyl scaffold.
- Substituent on the carbamoyl group: 4-methoxyphenyl vs. phenyl in this compound.
Key Differences :
- Intermolecular interactions : The phenylcarbamoyl variant forms infinite ribbons via N-H···O hydrogen bonds along the [100] crystallographic direction, while the 4-methoxyphenyl analog may exhibit altered packing due to methoxy-induced steric or electronic effects [3].
Table 1: Structural and Physical Properties
| Property | Benzaldehyde O-{[(4-Methoxyphenyl)amino]carbonyl}oxime | (E)-4-Methoxybenzaldehyde O-(N-Phenylcarbamoyl)oxime |
|---|---|---|
| Molecular Formula | C₁₅H₁₃N₂O₄ | C₁₅H₁₄N₂O₃ |
| Functional Groups | Oxime, carbamoyl, 4-methoxy | Oxime, carbamoyl, phenyl |
| Hydrogen Bonding | Likely N-H···O and O-H···O | N-H···O (ribbon formation) [3] |
(E)-Benzaldehyde O-Benzyl Oximes with ALR2 Inhibitory Activity
Structural Similarities :
- Core benzaldehyde-oxime structure.
- Substituted benzyl groups (e.g., 3- or 4-methoxybenzyl).
Key Differences :
- Substituent Position : The target compound’s 4-methoxy group is directly attached to the carbamoyl-linked aromatic ring, whereas ALR2 inhibitors feature methoxy groups on the benzyl moiety [2].
- Bioactivity : ALR2 inhibitors with 2,3,4-trihydroxybenzaldehyde and 3/4-methoxybenzyl groups (e.g., compounds 7b and 8b ) exhibit potent aldose reductase inhibition (IC₅₀ ~1–10 µM). The absence of polyhydroxy groups in the target compound suggests divergent biological roles [2].
O-Propargyl Arylaldoximes (e.g., 1b in )
Structural Similarities :
- Benzaldehyde-oxime core.
Key Differences :
- Substituent : Propargyl group (C≡C) vs. carbamoyl group.
- Reactivity : Propargyl oximes undergo copper-catalyzed rearrangements to β-lactams, whereas carbamoyl oximes may prioritize hydrogen bonding or enzymatic interactions [1].
Benzaldehyde O-[(4-Chlorophenyl)methyl]oxime Derivatives
Structural Similarities :
- Oxime functionalization with aromatic groups.
Key Differences :
- Substituents : 4-Chlorophenylmethyl vs. 4-methoxyphenylcarbamoyl.
- Electronic Effects: Chlorine (electron-withdrawing) vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
